
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrahydrofuran ring substituted with an aminomethyl group and two benzyl groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of tetrahydrofuran with formaldehyde and benzylamine under acidic conditions to form the intermediate compound. This intermediate is then further reacted with benzyl chloride and ammonia to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amine oxides, and reduced amine compounds. These products can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)benzoic acid hydrochloride
- 3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol
Uniqueness
3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride stands out due to its tetrahydrofuran ring structure and the presence of two benzyl groups. This unique combination provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H25ClN2O |
|---|---|
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
3-(aminomethyl)-N,N-dibenzyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c20-15-19(11-12-22-16-19)21(13-17-7-3-1-4-8-17)14-18-9-5-2-6-10-18;/h1-10H,11-16,20H2;1H |
Clé InChI |
NTOHRLIXQWNTPW-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


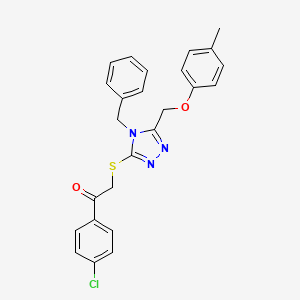

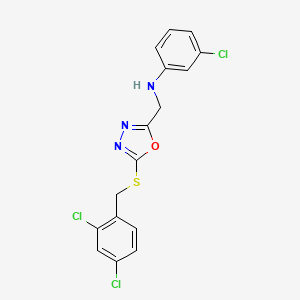
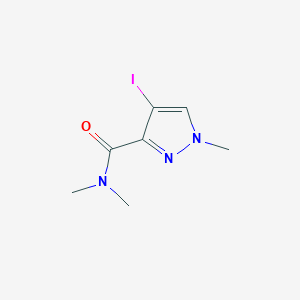
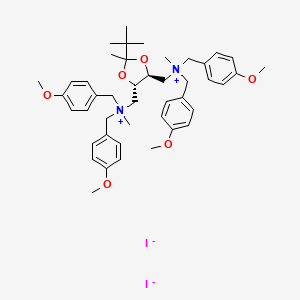
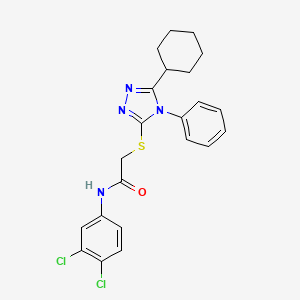

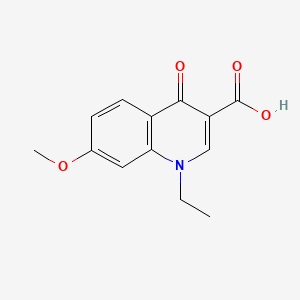
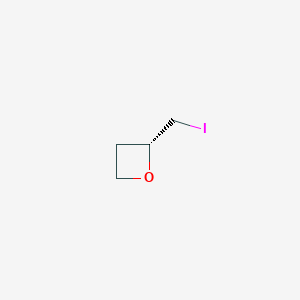
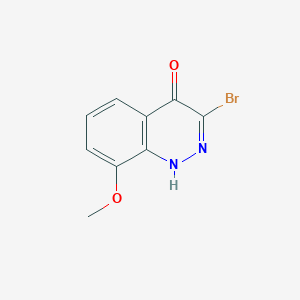
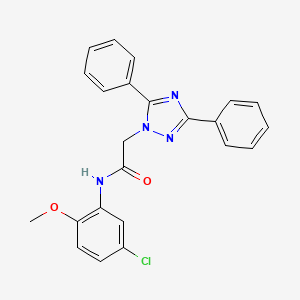
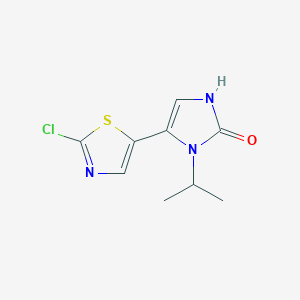
![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
